Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate
Description
Structural Breakdown:
- Bicyclic framework : The 3-azabicyclo[3.1.0]hexane system consists of a six-membered ring system fused with a cyclopropane ring, where one carbon is replaced by a nitrogen atom at position 3.
- Substituents :
- A benzyl group (-CH₂C₆H₅) attached to the nitrogen atom.
- An ethyl carboxylate group (-COOCH₂CH₃) at position 6.
Structural Representations:
| Representation Type | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉NO₂ |
| SMILES | CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 |
| InChI | InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
| InChI Key | YUKFHBYDDJRSIY-UHFFFAOYSA-N |
The bicyclo[3.1.0]hexane system imposes significant steric constraints, influencing the compound’s reactivity and conformational stability.
Alternative Naming Conventions in Literature
While the IUPAC name is definitive, alternative naming conventions arise in synthetic and pharmacological contexts:
Common Synonyms:
These variants often emphasize stereochemical configurations (e.g., cis, exo) or positional isomerism. For instance, the exo prefix denotes the spatial orientation of the benzyl group relative to the bicyclic core.
Pharmacological Contexts:
In drug discovery literature, the compound is occasionally referenced by internal codes (e.g., MFCD08706463 , WS-00334 ). Such identifiers streamline communication in patents and proprietary research.
CAS Registry Number and Molecular Formula Validation
The compound’s identity is unambiguously defined by its CAS Registry Number (186376-30-7) and molecular formula (C₁₅H₁₉NO₂ ), both validated across multiple sources:
| Property | Value | Validation Source |
|---|---|---|
| CAS Number | 186376-30-7 | |
| Molecular Formula | C₁₅H₁₉NO₂ | |
| Molecular Weight | 245.32 g/mol |
Discrepancies in CAS numbers (e.g., 174456-76-9) correspond to stereoisomers or derivatives, underscoring the importance of precise registry identification. The molecular formula is corroborated by high-resolution mass spectrometry and elemental analysis data.
Structural Validation Techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the bicyclic framework and substituent positions.
- X-ray Crystallography : Resolves the exo configuration of the benzyl group in the solid state.
This rigorous validation ensures consistency in academic and industrial applications, particularly in synthetic route design and intellectual property documentation.
Properties
IUPAC Name |
ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via Dirhodium(II)-Catalyzed Reaction
A highly efficient method employs the cyclopropanation of N-protected 2,5-dihydropyrrole derivatives with ethyl diazoacetate under dirhodium(II) catalysis. This approach allows the formation of the bicyclic azabicyclo[3.1.0]hexane skeleton with high diastereoselectivity and yields.
- Catalyst: Dirhodium(II) complexes such as Rh2(esp)2.
- Carbene source: Ethyl diazoacetate (EDA).
- Solvent: Typically toluene or dichloromethane.
- Conditions: Slow addition of EDA over several hours at controlled temperatures (room temperature to 90 °C).
- Outcome: Formation of exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high stereoselectivity.
- Purification: Products can be isolated by Kugelrohr distillation without chromatographic purification.
This method achieves yields up to 90% on gram scale and allows selective synthesis of stereoisomers by adjusting reaction conditions and catalysts.
Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione
An alternative route involves the preparation of a diketone intermediate, 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione, followed by selective reduction of the carbonyl groups:
- Starting material: 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione.
- Reducing agents: Complex aluminium hydrides such as lithium aluminium hydride, sodium bis-(2-methoxyethoxy)-aluminium dihydride, or sodium aluminium diethyl dihydride.
- Solvent: Aromatic hydrocarbons (e.g., toluene) or ethers.
- Conditions: Reaction at 0 °C followed by reflux for several hours.
- Workup: Quenching excess hydride with water, filtration, and extraction.
- Yield: High yields reported (up to 95%) for the reduced bicyclic amine intermediate.
This method is notable for its selectivity and the ability to produce the bicyclic amine core with the benzyl substituent intact.
Formation of the Ethyl Carboxylate Group
The ethyl ester functionality at the 6-position is typically introduced via esterification or by using ethyl diazoacetate as the carbene precursor in the cyclopropanation step, which directly installs the ethyl carboxylate group on the bicyclic framework.
Detailed Reaction Data and Conditions
Research Findings and Optimization Insights
- The use of dirhodium(II) catalysts at low loadings (0.005 mol %) is effective for cyclopropanation with ethyl diazoacetate, providing high yields and stereoselectivity.
- Slow addition of ethyl diazoacetate minimizes side reactions and improves product purity.
- The choice of solvent influences yield; toluene is preferred over dichloromethane for better performance in some cases.
- Reduction with complex aluminium hydrides requires careful temperature control and quenching to avoid decomposition and ensure high purity.
- The benzyl protecting group can be removed by catalytic hydrogenation if needed, using palladium on carbon under mild conditions.
Chemical Reactions Analysis
Hydrogenolysis of the Benzyl Group
The N-benzyl group undergoes catalytic hydrogenolysis to yield 3-azabicyclo[3.1.0]hexane derivatives:
| Condition | Detail | Source |
|---|---|---|
| Catalyst | Palladium-on-carbon | |
| Solvent | Methanol or ethanol | |
| Pressure | 1.5–7 atm H<sub>2</sub> | |
| Product | 3-azabicyclo[3.1.0]hexane-6-carboxylate |
This reaction is critical for generating intermediates used in pharmaceutical synthesis (e.g., trovafloxacin side chains) .
Ester Hydrolysis and Functionalization
The ethyl ester group is hydrolyzed under basic or acidic conditions to yield carboxylic acid derivatives:
These products serve as precursors for further derivatization, such as amidation or peptide coupling .
Reduction and Oxidation Reactions
The bicyclic core and substituents participate in redox transformations:
Reduction
- Lithium Aluminum Hydride (LiAlH<sub>4</sub>) : Reduces ester groups to primary alcohols .
- Catalytic Hydrogenation : Saturates double bonds in related analogs (e.g., cyclopropane ring opening under high H<sub>2</sub> pressure) .
Oxidation
- KMnO<sub>4</sub>/CrO<sub>3</sub> : Oxidizes secondary alcohols (if present) to ketones or carboxylic acids .
Ring-Opening and Cycloaddition Reactions
The strained cyclopropane ring enables unique reactivity:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Electrophilic addition | HX (X = halogen) or ROH | Halogenated or ether derivatives | |
| [2+1] Cycloaddition | Diazomethane or carbene insertion | Expanded bicyclic systems |
For example, electrophilic vinylation of enol ethers derived from the bicyclic core forms sp<sup>3</sup>-rich architectures .
Substitution at the Nitrogen Center
The tertiary amine undergoes alkylation or acylation:
| Reaction | Reagents | Product | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I) | Quaternary ammonium salts | |
| Acylation | Acetyl chloride | Amide derivatives |
Key Mechanistic Insights
Scientific Research Applications
Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function . Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
(a) Ethyl 3-Benzyl-2,4-Dioxo-3-Azabicyclo[3.1.0]hexane-6-Carboxylate
- CAS: 146726-13-8; Formula: C₁₅H₁₅NO₄
- Synthesis : Prepared via DBU-mediated endo-exo isomerization of precursor esters .
- Impact : The dioxo groups may reduce membrane permeability compared to the parent compound but enhance interactions with polar enzyme active sites .
(b) 3-Benzyl-3-Azabicyclo[3.1.0]hexane-6-Carboxylic Acid
- Key Difference : Replaces the ethyl ester with a carboxylic acid (COOH).
- Impact : Higher aqueous solubility and acidity (pKa ~4-5), making it suitable for salt formation. However, reduced cell permeability compared to the ester .
(c) Ethyl endo-3-Boc-3-Azabicyclo[3.1.0]hexane-6-Carboxylate
- CAS: 827599-20-2; Formula: C₁₃H₂₁NO₄
- Key Difference : Substitutes benzyl with a tert-butoxycarbonyl (Boc) protecting group.
- Impact : Boc enhances stability during synthetic steps but requires deprotection for final bioactive molecules. Lower steric bulk compared to benzyl may alter binding kinetics .
Substituent Variations
(a) Ethyl rel-(1S,5S,6S)-3-Benzyl-1-Methyl-2,4-Dioxo-3-Azabicyclo[3.1.0]hexane-6-Carboxylate
- CAS: 2456272-43-6; Formula: C₁₇H₁₉NO₄
- Key Difference : Adds a methyl group at the 1-position alongside 2,4-dioxo groups.
(b) Ethyl (1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-Carboxylate (Unsubstituted Core)
Structural and Pharmacological Data Table
Pharmacological Implications
- Benzyl Group : Enhances binding to hydrophobic pockets in target enzymes (e.g., mutant isocitrate dehydrogenase) .
- Ester vs. Acid : The ethyl ester improves bioavailability as a prodrug, whereas the acid form is more reactive in conjugates .
- Dioxo Modifications : May improve potency against oxidative stress-related targets but reduce CNS penetration due to polarity .
Biological Activity
8-Hydroxyquinoline-5-sulfonic acid dihydrate (also known as SQ) is a derivative of 8-hydroxyquinoline, which has garnered significant attention for its diverse biological activities. This compound exhibits antimicrobial, anticancer, and antifungal properties, making it a valuable candidate in medicinal chemistry and pharmacology. This article reviews the biological activity of SQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
The antimicrobial properties of SQ have been extensively studied, particularly against various bacterial and fungal strains.
- Bacterial Inhibition : Research indicates that SQ demonstrates significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, derivatives of SQ showed inhibition zones ranging from 22 mm to 25 mm when tested against these pathogens .
- Fungal Activity : SQ also exhibits antifungal activity, with studies reporting effective inhibition of common fungal strains. The presence of the sulfonic acid group enhances its interaction with microbial cell membranes, contributing to its bioactivity .
Anticancer Properties
SQ has shown promise as an anticancer agent in various studies. The compound's ability to inhibit cell proliferation has been linked to its chelating properties and interference with metal ion homeostasis in cancer cells.
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. For example, SQ has been reported to reduce the viability of cancer cell lines such as A549 (lung carcinoma) with IC50 values indicating potent cytotoxic effects .
- Case Studies : In a comparative study, SQ derivatives were evaluated for their antiproliferative effects against several cancer cell lines, demonstrating varying levels of efficacy based on structural modifications. The introduction of electron-withdrawing groups significantly enhanced the anticancer activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of SQ is crucial for the development of more potent derivatives.
| Substituent | Biological Activity | Comments |
|---|---|---|
| Halogen (Cl, Br) | Increased antibacterial activity | Enhances lipophilicity and electron-withdrawing properties |
| Hydroxyl group | Improved solubility and bioavailability | Essential for metal ion complexation |
| Sulfonic group | Increases ionic interactions with biological targets | Facilitates better solubility in aqueous environments |
The presence of halogen substituents at specific positions on the quinoline ring has been shown to enhance both antibacterial and anticancer activities by modulating lipophilicity and electronic characteristics .
Potential Therapeutic Applications
Given its diverse biological activities, SQ holds potential for various therapeutic applications:
- Antiviral Research : Recent studies suggest that SQ may possess antiviral properties, particularly against influenza viruses. Its ability to inhibit viral replication while exhibiting low cytotoxicity presents opportunities for further exploration in antiviral drug development .
- Metal Chelation Therapy : As a chelator, SQ could be utilized in therapies targeting metal-dependent diseases or conditions characterized by metal ion dysregulation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common route involves the use of dichloromethane as a solvent under inert conditions, with cyclopropane ring formation achieved through endo-exo isomerization using 1,8-diazabicycloundec-7-ene (DBU) to optimize stereochemical purity. For example, Agrawal et al. (2004) reported a high-yield process using DBU to facilitate endo-exo conversion, yielding the bicyclic structure with precise stereochemistry . Alternative methods involve multi-step protocols starting from ethyl isocyanoacetate derivatives .
Q. What spectroscopic techniques are used to confirm the bicyclic structure and stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is critical for analyzing the bicyclic framework and substituent positions. For stereochemical validation, X-ray crystallography provides unambiguous confirmation of the fused ring system and spatial arrangement of functional groups, as demonstrated in studies on structurally similar azabicyclo compounds .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Safety measures include using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. Storage requires inert conditions (argon/nitrogen atmosphere) at 2–8°C to prevent degradation. Emergency protocols for spills involve neutralization with inert absorbents and disposal via hazardous waste channels, per guidelines outlined in safety data sheets .
Advanced Research Questions
Q. How can researchers optimize endo-exo selectivity during synthesis?
- Methodological Answer : Endo-exo selectivity is influenced by reaction temperature, solvent polarity, and base strength. DBU, a strong, non-nucleophilic base, promotes endo-exo isomerization by stabilizing transition states through hydrogen bonding. Kinetic studies under varying temperatures (e.g., 0°C vs. room temperature) can refine selectivity, as shown in Agrawal et al. (2004), where DBU-mediated reactions achieved >90% yield .
Q. How do computational models aid in predicting reactivity and stereochemical outcomes?
- Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations (e.g., using Gaussian or Schrödinger software) predict transition-state geometries and energy barriers. For example, studies on 3-oxabicyclo[3.1.0]hexane derivatives utilized DFT to model cyclopropane ring strain and orbital interactions, guiding experimental design for regioselective functionalization .
Q. How can contradictions in reported reaction yields be resolved?
- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or reaction scale. Systematic Design of Experiments (DoE) can isolate critical factors. For instance, comparing dichloromethane (yield: 70–85%) with THF (lower yields due to poor solubility) in cyclization steps highlights solvent effects . Reproducibility requires strict control of anhydrous conditions and inert atmospheres.
Q. What strategies enable structural diversification for biological activity studies?
- Methodological Answer : The benzyl group at position 3 and ester moiety at position 6 serve as handles for derivatization. For example:
- Amidation : Hydrolysis of the ethyl ester to a carboxylic acid, followed by coupling with amines (e.g., 1H-benzotriazole derivatives) .
- Reduction : LiAlH reduces the ester to a primary alcohol, enabling further functionalization .
- Sulfonylation : Introducing sulfonyl groups at the azabicyclo nitrogen enhances metabolic stability, as seen in IDH1 inhibitor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
